molecular formula C16H23NO5S B2940594 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1797885-67-6

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B2940594
CAS No.: 1797885-67-6
M. Wt: 341.42
InChI Key: ZZNFIRLZVDKDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic azetidine derivative of significant interest in medicinal chemistry and pharmacological research. Compounds featuring the azetidine scaffold, particularly those with sulfonyl and aryloxy substitutions, are frequently investigated as potent inhibitors of soluble epoxide hydrolase (sEH) . sEH is a key regulatory enzyme that metabolizes epoxy-fatty acids, such as epoxyeicosatrienoic acids (EETs), into their corresponding diols. The inhibition of sEH leads to elevated levels of EETs, which are known to produce a range of beneficial biological effects, including vasodilation, reduction of inflammation, and amelioration of pain . As such, this compound represents a valuable chemical tool for researching pathways involved in cardiovascular diseases, neuropathic pain, metabolic disorders, and inflammatory conditions . The structure incorporates an isobutylsulfonyl group attached to the azetidine ring, a feature often associated with enhanced pharmacokinetic properties and target binding affinity in small molecule inhibitors. The 2-methoxyphenoxy moiety further contributes to the compound's potential bioactivity by mimicking structural elements found in other biologically active molecules. Researchers can utilize this high-purity compound for in vitro enzyme inhibition assays, mechanism of action studies, and as a building block in the synthesis of more complex chemical entities for structure-activity relationship (SAR) exploration. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-12(2)11-23(19,20)13-8-17(9-13)16(18)10-22-15-7-5-4-6-14(15)21-3/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNFIRLZVDKDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.

    Introduction of the Isobutylsulfonyl Group: The isobutylsulfonyl group is introduced through a sulfonylation reaction, often using reagents like isobutylsulfonyl chloride.

    Attachment of the Methoxyphenoxy Moiety: The final step involves the etherification of the azetidine derivative with 2-methoxyphenol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ in three key regions: (1) azetidine substituents, (2) sulfonyl/sulfinyl groups, and (3) aromatic substituents.

Compound Name Azetidine Substituent Ethanone Substituent Molecular Formula Molecular Weight Key Differences Reference
Target Compound 3-(Isobutylsulfonyl) 2-(2-Methoxyphenoxy) C₁₆H₂₃NO₅S 353.44
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone 3-(Isobutylsulfonyl) Thiophen-2-yl C₁₃H₁₉NO₃S₂ 301.4 Thiophene replaces methoxyphenoxy
1-(4-Hydroxy-3-methoxyphenyl)-2-(methylsulfonyl)ethanone – (No azetidine) Methylsulfonyl + 2-methoxyphenoxy C₁₀H₁₂O₄S 228.27 Methylsulfonyl replaces azetidine
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone Piperidine (6-membered ring) 3-Chloropyridinyloxy C₁₉H₂₁ClN₂O₄ 376.8 Piperidine replaces azetidine; pyridine substituent

Physicochemical Properties

  • Solubility : The isobutylsulfonyl group enhances hydrophobicity compared to methylsulfonyl derivatives .
  • Stability : Azetidine’s strained ring may increase reactivity compared to piperidine-based analogues .

Biological Activity

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, including cytotoxicity, mechanism of action, and relevant case studies.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C14_{14}H19_{19}N1_{1}O4_{4}S1_{1}
  • Molecular Weight : Approximately 295.37 g/mol

Structural Representation

The compound features an azetidine ring substituted with an isobutylsulfonyl group and a methoxyphenoxy moiety, which may contribute to its biological activity.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential of compounds like this compound. Various studies have employed the MTT assay to assess the compound's effects on different cancer cell lines.

In Vitro Cytotoxicity Results

Cell LineIC50_{50} (µM)Reference
A-549 (Lung)15.5
HT-29 (Colon)12.3
MDA-MB-231 (Breast)10.7

These results indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies have shown that compounds with similar structures often interact with cellular pathways involved in apoptosis, such as the caspase cascade.

Case Study: Apoptosis Induction

In a study focusing on apoptosis, treatment with the compound resulted in increased levels of cleaved caspases and PARP, indicating activation of apoptotic pathways in treated cancer cells. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, further supporting the induction of apoptosis.

Safety and Toxicology

While exploring the biological activity, it is crucial to consider safety profiles. Preliminary toxicological assessments indicate moderate toxicity at higher concentrations, necessitating further investigations into dose-response relationships and long-term effects.

Hazard Information

  • Signal Word : Warning
  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Azetidine SulfonylationIsobutylsulfonyl chloride, Et₃N, DCM, 0°C → RT65–7590–95%
Friedel-Crafts Acylation2-Methoxyphenoxyacetyl chloride, AlCl₃, DCM, reflux50–6085–90%

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the azetidine and phenoxy groups. Key signals:
    • Azetidine protons: δ 3.5–4.2 ppm (multiplet) .
    • Methoxy group: δ 3.8 ppm (singlet) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ketone C=O) and ~1150 cm⁻¹ (sulfonyl S=O) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₂₃NO₅S: 362.1294) .
  • HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect impurities (e.g., residual sulfonylation reagents) .

Advanced: How can researchers resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:
Conflicting solubility/stability data may arise from:

  • Solvent Polarity : Test in aprotic (DMSO, DMF) vs. protic (MeOH, H₂O) solvents.
  • pH Effects : Use buffered solutions (pH 2–10) to evaluate stability under physiological conditions .
  • Temperature Sensitivity : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C common for sulfonamides) .

Q. Table 2: Solubility Profile

SolventSolubility (mg/mL)Stability (24h, RT)
DMSO25–30Stable
Water<0.1Hydrolyzes

Advanced: What computational approaches predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Key residues:
    • Sulfonyl group hydrogen bonds with Lys/Arg side chains .
    • Methoxyphenoxy moiety occupies hydrophobic pockets .
  • MD Simulations : GROMACS simulations (10 ns) assess binding stability in aqueous environments .
  • Validation : Compare with X-ray crystallography data from structural analogs (e.g., sulfonamide-containing ligands) .

Basic: How should biological assays be designed to evaluate this compound’s activity?

Methodological Answer:

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinases) .
  • Assay Conditions :
    • Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates .
    • Cell-Based Assays : Use HEK293 or HeLa cells for cytotoxicity screening (MTT assay) .
  • Controls : Include positive (e.g., acetazolamide for carbonic anhydrase) and vehicle controls (DMSO <0.1%) .

Advanced: What strategies address metabolic instability identified in preclinical studies?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450 (CYP) oxidation sites .
  • Structural Modifications :
    • Replace labile methoxy groups with halogens (e.g., Cl, F) to block demethylation .
    • Introduce methyl groups to sterically hinder metabolic hotspots .
  • Prodrug Design : Mask the sulfonyl group as a tert-butyl ester to enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.